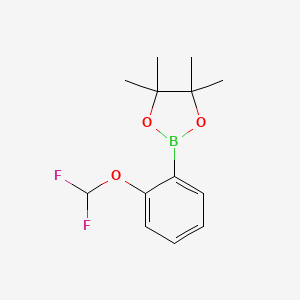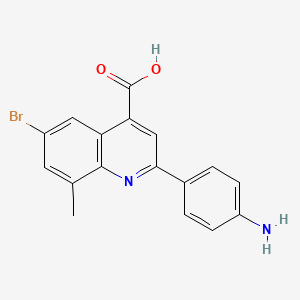
2-(2-(二氟甲氧基)苯基)-4,4,5,5-四甲基-1,3,2-二氧硼杂环丁烷
描述
The compound “2-(2-(Difluoromethoxy)phenyl)acetonitrile” is a chemical with the CAS Number: 41429-22-5 . It has a molecular weight of 183.16 . Another related compound is “N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide”, also known as DFB, which belongs to the class of benzamide compounds and has been studied for its various biological activities.
Synthesis Analysis
The synthesis method for a related compound, “N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide”, involves reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate.Molecular Structure Analysis
The InChI Code for “2-(2-(Difluoromethoxy)phenyl)acetonitrile” is 1S/C9H7F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 .Chemical Reactions Analysis
The Edman degradation process, which involves the use of phenyl isothiocyanate, could be relevant to the study of compounds with difluoromethoxyphenyl groups .科学研究应用
合成和分子相互作用
- 该化合物已用于合成各种衍生物,例如 2-巯基和 2-哌嗪基-(甲基-苯基)-4,4,5,5-四甲基-[1,3,2]二氧硼杂环丁烷,它们被研究其对丝氨酸蛋白酶(包括凝血酶)的抑制活性 (Spencer 等,2002 年)。
聚合和材料科学
- 该化合物在聚合研究中发挥了重要作用,特别是在 Suzuki-Miyaura 偶联聚合中,导致了聚(3-己基噻吩)等材料的形成,该材料具有窄的分子量分布和规整性 (Yokozawa 等,2011 年)。
- 它还在 2-(7-溴-9,9-二辛基-9H-芴-2-基)-4,4,5,5-四甲基-1,3,2-二氧硼杂环丁烷的钯催化缩聚中发挥作用,从而形成明确的聚芴 (Yokoyama 等,2007 年)。
化学中的新应用
- 该化合物已被用于合成松香硼酸酯取代的芪,可能有助于开发用于液晶显示 (LCD) 技术的新材料,并作为神经退行性疾病的潜在治疗剂 (Das 等,2015 年)。
- 在有机/无机半导体杂化粒子领域,该化合物已被用作配体来稳定硒化镉量子点 (de Roo 等,2014 年)。
分析和结构研究
- 该化合物的类似物已被研究其电化学性质,揭示了含硫有机硼化合物的氧化电位和反应机理 (Tanigawa 等,2016 年)。
- 它还被用于合成芘衍生物以检测活细胞中的 H2O2,展示了其在生物和化学传感技术中的应用 (Nie 等,2020 年)。
安全和危害
The related compound “(Trifluoromethoxy)phenyl isocyanate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
作用机制
Mode of Action
It’s suggested that it exerts its biological activities by inhibiting various cellular pathways.
Biochemical Pathways
The compound may affect several biochemical pathways. It’s suggested that it inhibits pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. These pathways play crucial roles in cell proliferation, survival, and inflammation, among other cellular processes.
Result of Action
It has been suggested that the compound may induce apoptosis and inhibit angiogenesis. It may also inhibit the production of pro-inflammatory cytokines and protect against oxidative stress-induced neuronal damage.
属性
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8-10(9)17-11(15)16/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBYFIJKYIKOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681915 | |
| Record name | 2-[2-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
960067-33-8 | |
| Record name | 2-[2-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)

![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)

![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)



![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)

![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)

![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)